5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of hexylamine with a diazinane derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with target molecules, while the diazinane ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylidene-3-phenyl-hydantoin
- 5-Methylidene-3-phenyl-imidazolidine-2,4-dione
- 5-Methylidene-3-phenyl-thiohydantoin
Uniqueness
5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the hexylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-(hexyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-4-5-6-12-7-8-9(15)13-11(17)14-10(8)16/h7H,2-6H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
QCAOKVXQCPVATO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(NC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.